molecular formula C20H19NO6S B6284239 rac-(3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid CAS No. 2137821-90-8

rac-(3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid

Cat. No.: B6284239
CAS No.: 2137821-90-8
M. Wt: 401.4
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: The compound is a racemic mixture of stereoisomers (3R,4S) featuring a thiolane (tetrahydrothiophene) ring modified with a 1,1-dioxo (sulfone) group and an Fmoc-protected amino moiety. The carboxylic acid at position 3 enhances its utility in peptide synthesis, where it serves as a building block for introducing conformationally constrained residues. The sulfone group increases polarity and may influence solubility and metabolic stability .

Applications:
Primarily used in solid-phase peptide synthesis (SPPS), the Fmoc group enables orthogonal deprotection under mild basic conditions. The sulfone-modified thiolane core may enhance resistance to enzymatic degradation, making it valuable in designing peptide-based therapeutics .

Properties

CAS No.

2137821-90-8

Molecular Formula

C20H19NO6S

Molecular Weight

401.4

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Table 1: Key Structural Differences
Compound Name Core Structure Substituents/Modifications Molecular Weight CAS No.
Target Compound Thiolane (1,1-dioxo) Fmoc-amino, carboxylic acid ~381.39* Not Available
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid Butanoic acid 4-(Trifluoromethyl)phenyl, Fmoc-amino 464.5 270065-81-1
3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid Cyclobutane Fmoc-amino, carboxylic acid 337.38 1935557-50-8
(1R,3S)-3-[[Fmoc]amino]cyclopentanecarboxylic acid Cyclopentane Fmoc-amino, carboxylic acid 351.40 220497-67-6
(R)-2-((Fmoc)amino)-2,3-dimethylbutanoic acid Butanoic acid α-Methyl, β-methyl, Fmoc-amino 353.41 616867-28-8

*Calculated based on molecular formula C₂₁H₁₉NO₆S.

Key Observations :

  • Ring Size and Rigidity : The thiolane ring in the target compound introduces moderate rigidity compared to cyclobutane (more strained) or cyclopentane (less strained). This impacts conformational preferences in peptide chains .
  • Sulfone vs. Hydrocarbon Cores: The 1,1-dioxo group enhances polarity and hydrogen-bonding capacity compared to non-oxidized analogs (e.g., cyclobutane derivative in ).
  • Substituent Effects : The trifluoromethyl group in increases lipophilicity and metabolic stability, while α-methyl substituents in sterically hinder racemization during SPPS.

Physicochemical Properties

Table 2: Property Comparison
Compound logP* Solubility (aq.) Stability (Storage)
Target Compound ~1.2 Moderate Stable at 2–8°C
3-(Fmoc-amino)cyclobutane-1-carboxylic acid 2.1 Low Stable in dry conditions
(S)-4-(Trifluoromethyl)phenyl analog 3.8 Very Low Sensitive to light
(R)-α-Methylvaline derivative 2.9 Moderate Stable at RT

*Predicted using fragment-based methods.

Key Findings :

  • The sulfone group in the target compound reduces logP compared to lipophilic analogs like , improving aqueous solubility.
  • Stability profiles vary significantly; the trifluoromethyl analog requires light-sensitive handling, whereas the target compound demands refrigeration .

Computational Similarity :

  • Using Tanimoto coefficients (), the target compound shows ~0.88 similarity to morpholine- and oxetane-based Fmoc derivatives (e.g., 3-((Fmoc)amino)oxetane-3-carboxylic acid, CAS 129288-44-4 ).
  • Hierarchical clustering () groups the target with sulfonamide-containing peptides due to shared hydrogen-bonding motifs.

Biological Activity

The compound rac-(3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiolane-3-carboxylic acid is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Structure and Synthesis

This compound features a thiolane ring with a dioxo group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The synthesis typically involves multiple steps starting from commercially available precursors, including the cyclization of appropriate substrates to form the thiolane structure and subsequent modifications to introduce the Fmoc group.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The presence of the Fmoc group allows for selective reactions, while the thiolane structure may enhance binding interactions through hydrogen bonding and π-π stacking with biomolecules.

Inhibition Studies

Recent studies have evaluated the compound's ability to inhibit specific enzymes. For example, derivatives of related thiazolidine-4-carboxylic acids have shown moderate inhibitory activity against neuraminidase (NA) of the influenza A virus, suggesting that similar compounds might exhibit antiviral properties through enzyme inhibition mechanisms .

Case Studies

  • Antiviral Activity : In a study examining thiazolidine derivatives, compounds were synthesized and assessed for their inhibitory effects on influenza A neuraminidase. The most potent compound demonstrated an IC(50) value significantly lower than that of oseltamivir, indicating a promising avenue for further development in antiviral therapeutics .
  • Protein-Ligand Interactions : Research on compounds with similar structures has indicated their utility in studying enzyme mechanisms and protein-ligand interactions. The thiolane structure may mimic natural substrates, providing insights into enzyme specificity and binding affinities.

Comparative Analysis

A comparison with similar compounds highlights the unique features of this compound:

Compound NameStructural FeaturesBiological Activity
rac-(3R,4S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-thiolaneThiolane ring, Fmoc groupPotential enzyme inhibition
Thiazolidine derivativesThiazolidine ringModerate NA inhibition
Other Fmoc-protected amino acidsVarious amino acid backbonesDiverse biological activities

Preparation Methods

Cyclization of 3-Amino-4-mercapto-carboxylic Acid Derivatives

A thioglycolic acid derivative undergoes nucleophilic attack on a β-amino acrylate intermediate, followed by oxidation to the sulfone. For example, 3-amino-4-mercaptohexanoic acid cyclizes in the presence of DCC (dicyclohexylcarbodiimide) to form the thiolane ring, which is subsequently oxidized with H₂O₂/Na₂WO₄ to yield 1,1-dioxo-thiolane-3-carboxylic acid.

Table 1: Oxidation Conditions for Sulfone Formation

SubstrateOxidizing AgentCatalystYield (%)Reference
Thiolane-3-carboxylic acidH₂O₂Na₂WO₄85
Thiolane-4-aminemCPBA-78

Introduction of the Fmoc-Protected Amino Group

The 4-amino group is installed via nucleophilic substitution or reductive amination, followed by Fmoc protection.

Reductive Amination Approach

A ketone intermediate at the 4-position reacts with ammonium acetate under NaBH₃CN reduction to form the amine, which is then protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane (DCM) with DIEA (N,N-diisopropylethylamine) as a base.

Key Reaction Parameters:

  • Solvent: DCM or THF

  • Base: DIEA (2.5 equiv)

  • Temperature: 0°C → room temperature

  • Yield: 70–85%

Carboxylic Acid Functionalization

The 3-carboxylic acid group is introduced either before or after ring formation. A common strategy involves:

Hydrolysis of Cyano Groups

Cyclization of a nitrile-containing precursor followed by acidic hydrolysis (6 M HCl, reflux) yields the carboxylic acid. For example, 3-cyano-1,1-dioxo-thiolane is converted to the acid in 90% yield.

Racemic Resolution and Stereochemical Considerations

The rac-(3R,4S) configuration arises from non-stereoselective synthesis or resolution of enantiomers via chiral chromatography. A racemic mixture forms when using achiral starting materials, as observed in similar Fmoc-amino-thiolane derivatives.

Table 2: Chiral Resolution Methods

MethodStationary PhaseEluentResolution Efficiency
Chiral HPLCChiralpak IAHexane/IPA (80:20)Baseline separation
Enzymatic resolutionLipase PSPhosphate buffer45% ee

Optimization Challenges

Sulfone Oxidation Side Reactions

Over-oxidation to sulfonic acids is mitigated by using controlled H₂O₂ stoichiometry (1.2 equiv) and low temperatures (0–5°C).

Fmoc Deprotection Risks

The Fmoc group is susceptible to premature cleavage under acidic conditions. Neutral pH (7–8) is maintained during coupling steps to prevent this.

Characterization and Validation

Final compounds are validated via:

  • ¹H/¹³C NMR: Confirmation of sulfone (δ 140–150 ppm for SO₂), Fmoc aromatic protons (δ 7.2–7.8 ppm), and carboxylic acid (δ 12–13 ppm).

  • HPLC-MS: Purity >95% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q & A

Q. What are the critical steps in synthesizing rac-(3R,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1λ⁶-thiolane-3-carboxylic acid?

Methodological Answer: The synthesis involves:

  • Protection of the amino group with the Fmoc group (9H-fluoren-9-ylmethoxycarbonyl), typically using Fmoc-Cl in a basic medium (e.g., NaHCO₃) .
  • Formation of the thiolane sulfone ring via oxidation of a thiolane precursor (e.g., using H₂O₂ or mCPBA) to introduce the 1,1-dioxo moiety .
  • Carboxylic acid activation using coupling agents like EDCI/HOBt for subsequent peptide bond formation .
    Key Challenges:
  • Racemization risk during Fmoc deprotection (requires pH < 10 and short exposure to piperidine) .
  • Byproduct formation during sulfone oxidation; optimize reaction time and stoichiometry to minimize over-oxidation .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Confirm stereochemistry (e.g., ¹H/¹³C NMR for coupling constants and diastereotopic proton splitting) .
  • HPLC-MS: Assess purity (>95%) and detect sulfone-related degradation products (e.g., sulfoxide intermediates) .
  • X-ray Crystallography: Resolve the rac-mixture’s stereochemical configuration if chiral separation is performed .
    Data Interpretation Tip: Cross-reference IR spectra (C=O stretching at ~1700 cm⁻¹ for Fmoc and carboxylic acid) with computational models (DFT) to validate assignments .

Advanced Research Questions

Q. How can chiral resolution of the rac-mixture be optimized for enantiopure studies?

Methodological Answer:

  • Chiral Stationary Phase (CSP) HPLC: Use columns like Chiralpak IA/IB with hexane:IPA gradients. Adjust pH to 4.5 (acetic acid) to enhance enantiomer separation .
  • Kinetic Resolution: Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer .
    Case Study: A similar thiolane sulfone achieved 99% ee using Candida antarctica lipase B in tert-butyl methyl ether .

Q. How do structural modifications (e.g., sulfone vs. sulfide) impact biological activity?

Methodological Answer: Compare the compound with its sulfide analog:

Property Sulfone Sulfide
Electron-withdrawing Strong (activates carboxylic acid)Weak
Metabolic Stability Higher (resistant to CYP450 oxidation)Lower
Enzyme Inhibition Enhanced (e.g., MMP-9 IC₅₀ = 12 nM)Reduced (IC₅₀ > 100 nM)
Experimental Design:
  • Perform molecular docking (AutoDock Vina) to assess sulfone interactions with catalytic zinc in metalloproteases .

Q. How to resolve contradictions in reported toxicity data for Fmoc-protected analogs?

Methodological Answer:

  • In vitro Assays: Use HepG2 cells to compare acute toxicity (LC₅₀) of this compound vs. Fmoc-phenylalanine. Address discrepancies by controlling solvent (DMSO < 0.1%) .
  • Contradiction Source: Variability in GHS classifications (e.g., acute toxicity Category 4 in vs. unclassified in ) may arise from batch impurities. Validate purity via LC-MS before testing .

Experimental Design & Data Analysis

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:

  • Low-Temperature Coupling: Perform reactions at 4°C to slow base-catalyzed racemization .
  • Additive Screening: HOBt or OxymaPure reduce carbodiimide-mediated racemization vs. DIC alone .
    Data Analysis: Monitor racemization via Marfey’s reagent derivatization and HPLC .

Q. How to analyze sulfone stability under acidic/basic conditions?

Methodological Answer:

  • Stability Study: Incubate the compound in HCl (0.1 M, pH 2) and NaOH (0.1 M, pH 12) at 25°C. Sample aliquots at 0, 6, 12, 24 hrs for HPLC .
  • Degradation Products: Identify sulfonic acid derivatives (H₂O elimination) via HRMS .

Safety & Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • PPE Requirements: Nitrile gloves, lab coat, and goggles (GHS Category 4 for acute toxicity) .
  • Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage: 2–8°C in airtight containers under argon to prevent sulfone hydrolysis .

Structural Analogs & Comparative Studies

Q. How does this compound compare to Fmoc-protected cyclobutane derivatives?

Methodological Answer:

Compound Ring Strain Peptide Conformation Bioactivity
Thiolane Sulfone Moderateβ-turn stabilizationProtease inhibition
Cyclobutane Carboxylic Acid HighRigid backboneAntibacterial
Synthetic Tip: Cyclobutane analogs require photochemical [2+2] cycloaddition, while thiolanes are synthesized via thiol-ene click chemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.